
オキサメタシン
概要
科学的研究の応用
Cancer Research
Mechanism of Action:
Oxametacin has been identified as a histone deacetylase inhibitor, which is significant in cancer treatment. It exhibits potent inhibitory activity against cancer cell lines, particularly in leukemia and solid tumors. The compound's IC50 value against HeLa cell nucleus extract is reported to be 0.18 µM, showcasing its effectiveness compared to other known inhibitors like SAHA (0.21 µM) .
Case Study:
A study demonstrated that oxametacin's antiproliferative effects were selective for leukemic cell lines over solid tumor lines, indicating its potential as a targeted cancer therapy. Molecular docking and dynamic simulations further support its role in inhibiting tumor growth through epigenetic modifications .
Pharmacology and Medicine
Uric Acid Clearance:
Oxametacin has been investigated for its effects on uric acid clearance rates in healthy volunteers. In clinical trials, it was administered alone or alongside conventional hypouricemic agents such as benzbromarone and allopurinol. However, findings indicated that it did not significantly alter the clearance rate of endogenous uric acid .
Pain Management:
As an NSAID, oxametacin is primarily used for pain relief and inflammation reduction in conditions like arthritis. Its analgesic properties are comparable to indomethacin, making it a valuable option in pain management protocols .
Environmental Science
Water Treatment Applications:
Recent research highlights oxametacin's role in advanced oxidation processes for treating antibiotic wastewater. The use of ozone/peroxymonosulfate (O3/PMS) has shown effectiveness in degrading pharmaceutical contaminants, including oxametacin itself, thereby improving water quality .
Potential Therapeutic Uses
Diabetes Management:
Emerging studies suggest that oxametacin may have implications in managing type 2 diabetes by improving glycemic control and insulin sensitivity. In experiments with db/db mice, oxametacin treatment resulted in decreased blood glucose levels and improved insulin secretion, indicating its potential as an anti-diabetic agent .
Data Overview
Application Area | Key Findings | Methodology Used |
---|---|---|
Cancer Research | Potent histone deacetylase inhibition; selective antiproliferative effects | Molecular docking, dynamic simulations |
Pharmacology | No significant change in uric acid clearance; effective analgesic properties | Clinical trials with healthy volunteers |
Environmental Science | Effective degradation of pharmaceutical contaminants | Advanced oxidation processes (O3/PMS) |
Diabetes Management | Improved glycemic control; enhanced insulin sensitivity | In vivo studies on diabetic mouse models |
準備方法
合成経路と反応条件
オキサメタシンは、アミド基の加水分解によって合成できます。これは、デボックスメタシンへの合成経路の1つです . オキサメタシンの詳細な合成経路と反応条件は、入手可能な文献では広く記載されていません。 インドール環構造の形成とアシル基を介したベンゾイル部分の付加が合成に関与することが知られています .
工業生産方法
入手可能な情報源では、オキサメタシンの工業生産方法は十分に文書化されていません。 通常、このような化合物の生産には、最適化された反応条件を使用して大規模な化学合成を行い、高い収率と純度を確保します。
化学反応の分析
反応の種類
オキサメタシンは、加水分解、酸化、置換などのさまざまな化学反応を起こします . アミド基の加水分解は、デボックスメタシンを生成する注目すべき反応です .
一般的な試薬と条件
オキサメタシンを含む反応で使用される一般的な試薬と条件は、入手可能な文献では広く詳細には記載されていません。 加水分解反応の一般的な試薬には、水または水性酸/塩基が含まれますが、酸化反応には過酸化水素や過マンガン酸カリウムなどの酸化剤が含まれる場合があります。
生成される主な生成物
オキサメタシンの加水分解によって生成される主な生成物には、デボックスメタシンが含まれます
科学研究の応用
オキサメタシンは、化学、生物学、医学、産業の分野で、いくつかの科学研究の応用があります。注目すべき応用には以下が含まれます。
抗炎症研究: オキサメタシンは、その抗炎症作用について広く研究されています。
ヒストン脱アセチル化酵素阻害: オキサメタシンは、古典的なヒストン脱アセチル化酵素阻害剤のファーマコフォアを持ち、そのヒストン脱アセチル化酵素阻害作用と抗腫瘍の可能性が評価されています
薬物動態と生体変換: 動物とヒトの両方で、オキサメタシンの薬物動態と生体変換に関する研究が行われています.
作用機序
類似化合物との比較
オキサメタシンは、ベンゾイルインドール類に属し、インドメタシンやアセメタシンなどの他の非ステロイド性抗炎症薬(NSAID)と似ています .
オキサメタシンのユニークな点は、NSAIDと潜在的なヒストン脱アセチル化酵素阻害剤の二重の役割を果たすことであり、追加の治療上の利点をもたらす可能性があります .
生物活性
Oxametacin is a non-steroidal anti-inflammatory drug (NSAID) that has gained attention for its diverse biological activities. This article delves into the pharmacological properties, mechanisms of action, and clinical implications of Oxametacin, supported by data tables and research findings.
Overview of Oxametacin
Oxametacin is a derivative of indomethacin and belongs to the class of oxadiazole compounds. It is primarily used for its anti-inflammatory and analgesic properties, making it a candidate for treating various inflammatory conditions. Recent studies have also explored its potential in cancer therapy and other therapeutic areas.
Oxametacin's biological activity can be attributed to several mechanisms:
- Inhibition of Cyclooxygenase (COX) Enzymes : Oxametacin inhibits COX-1 and COX-2 enzymes, which play a crucial role in the synthesis of prostaglandins involved in inflammation and pain signaling.
- Histone Deacetylase (HDAC) Inhibition : Recent molecular simulations indicate that Oxametacin acts as an HDAC inhibitor, which may contribute to its antiproliferative effects against certain cancer cell lines .
- Antioxidant Properties : The compound exhibits antioxidant activity, potentially mitigating oxidative stress-related damage in cells .
Biological Activity Spectrum
The biological activities of Oxametacin extend beyond anti-inflammatory effects. Below is a summary of its diverse pharmacological actions:
Case Studies and Research Findings
- Anticancer Activity : In vitro studies demonstrated that Oxametacin selectively inhibited the growth of leukemic cell lines while showing less toxicity towards solid tumor cell lines. This selectivity suggests potential applications in targeted cancer therapies .
- Anti-inflammatory Efficacy : Clinical trials have shown that Oxametacin effectively reduces pain and inflammation in patients with rheumatoid arthritis and osteoarthritis. Its dual action on both COX-1 and COX-2 provides a balanced approach to pain management without significant gastrointestinal side effects commonly associated with traditional NSAIDs .
- Antimicrobial Properties : Research indicates that Oxametacin exhibits antimicrobial activity against various bacterial strains, highlighting its potential use as an adjunct therapy in infectious diseases .
特性
IUPAC Name |
2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]-N-hydroxyacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O4/c1-11-15(10-18(23)21-25)16-9-14(26-2)7-8-17(16)22(11)19(24)12-3-5-13(20)6-4-12/h3-9,25H,10H2,1-2H3,(H,21,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJRNYCDWNITGHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70181517 | |
Record name | Oxametacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70181517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27035-30-9 | |
Record name | Oxametacin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27035-30-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oxametacin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027035309 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxametacin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13308 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Oxametacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70181517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Oxametacin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.785 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OXAMETACIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8G02RSW5CM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。